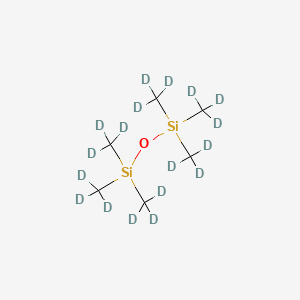
Hexamethyl-D18-disiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexamethyl-D18-disiloxane is an organosilicon compound with the molecular formula C6D18OSi2. It is a deuterated version of hexamethyldisiloxane, where all hydrogen atoms are replaced by deuterium. This compound is a colorless, volatile liquid used primarily in scientific research and industrial applications.
準備方法
Hexamethyl-D18-disiloxane can be synthesized through the hydrolysis of trimethylsilyl chloride in the presence of deuterated water (D2O). The reaction is as follows: [ 2 \text{Me}_3\text{SiCl} + \text{D}_2\text{O} \rightarrow 2 \text{HCl} + \text{O[Si(CH}_3)_3]_2 ]
In industrial settings, the production of this compound involves the use of non-toxic and harmless carbonates as catalysts to facilitate the reaction .
化学反応の分析
Hexamethyl-D18-disiloxane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form siloxane derivatives.
Reduction: Can be reduced to form silane derivatives.
Substitution: In the presence of acid catalysts, it converts alcohols and carboxylic acids into silyl ethers and silyl esters, respectively.
Common reagents used in these reactions include rhenium (VII) oxide and trimethylsilyl chloride. Major products formed from these reactions are siloxane and silane derivatives .
科学的研究の応用
Hexamethyl-D18-disiloxane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the measurement of tissue oxygen tension as a receptor molecule.
Medicine: Utilized in liquid bandages to protect skin from irritation.
作用機序
The mechanism of action of hexamethyl-D18-disiloxane involves its ability to act as a source of the trimethylsilyl functional group. This group can be transferred to various substrates, facilitating the formation of silyl ethers and esters. The molecular targets and pathways involved include the interaction with alcohols, carboxylic acids, and other functional groups to form stable silyl derivatives .
類似化合物との比較
Hexamethyl-D18-disiloxane is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy as an internal standard for calibrating chemical shifts . Similar compounds include:
Hexamethyldisiloxane: The non-deuterated version, commonly used as a solvent and reagent in organic synthesis.
Tetramethylsilane: Another organosilicon compound used as an internal standard in NMR spectroscopy.
Dimethyl ether: A simpler ether compound used as a solvent and reagent.
This compound stands out due to its enhanced stability and reduced volatility compared to its non-deuterated counterpart .
生物活性
Hexamethyl-D18-disiloxane, a siloxane compound, has garnered attention in various fields, particularly in toxicology and pharmacology. This article delves into its biological activity, including its toxicokinetics, metabolism, and potential health effects based on diverse research findings.
This compound (CAS Number: 102602247) is characterized by the following properties:
- Molecular Formula : C6H18Si2
- Molecular Weight : 162.38 g/mol
- Density : 0.867 g/cm³
- Boiling Point : Not specified
- Melting Point : 165-167 °C
These properties indicate that this compound is a volatile liquid with high lipophilicity, which influences its absorption and distribution in biological systems.
Absorption and Distribution
Research indicates that this compound exhibits minimal dermal absorption and is primarily processed through the liver after exposure. In vivo studies demonstrated that the compound is rapidly metabolized, with major metabolites identified as hydroxymethyl derivatives of siloxanes. The absorption, distribution, metabolism, and excretion (ADME) profile highlights the compound's rapid elimination from biological systems, primarily through urine.
| Route of Exposure | Absorption Rate | Major Metabolites |
|---|---|---|
| Oral | Low | Me2Si(OH)2, HOMe2SiCH2OH |
| Inhalation | Moderate | Dimethylsilanediol, Trimethylsilanol |
Metabolism
This compound undergoes extensive metabolism characterized by hydroxylation and demethylation processes. Key findings from studies include:
- In vivo Metabolism : Following oral administration in rats, metabolites were detected in urine, indicating significant biotransformation.
- Excretion : Approximately 74% of the administered dose was excreted within 24 hours, illustrating efficient clearance from the body.
Acute Toxicity
Acute toxicity studies reveal that this compound has low toxicity levels. The median lethal dose (LD50) values reported are as follows:
- Oral LD50 : Greater than 12,160 mg/kg in female Hilltop-Wistar rats.
- Inhalation Toxicity : Low acute inhalation toxicity was noted based on OECD guidelines.
Clinical signs observed included transient effects such as prostration and decreased activity at high doses.
Case Studies
-
Dermal Absorption Study :
- A study assessed dermal absorption using rat models. Results indicated minimal absorption across skin barriers, supporting its classification as a low-risk compound for dermal exposure.
-
Inhalation Toxicity Assessment :
- Inhalation studies showed that while there were some observable effects at high concentrations, overall systemic exposure remained low due to rapid metabolism and excretion.
特性
IUPAC Name |
tris(trideuteriomethyl)-[tris(trideuteriomethyl)silyloxy]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18OSi2/c1-8(2,3)7-9(4,5)6/h1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEAIHBTYFGYIE-NBDUPMGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])O[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













